molecular formula C8H4Br2ClFO B1411057 3'-Bromo-5'-chloro-4'-fluorophenacyl bromide CAS No. 1805576-82-2

3'-Bromo-5'-chloro-4'-fluorophenacyl bromide

Cat. No. B1411057
CAS RN: 1805576-82-2
M. Wt: 330.37 g/mol
InChI Key: QONJMTQQIVJUHG-UHFFFAOYSA-N
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Description

3’-Bromo-5’-chloro-4’-fluorophenacyl bromide is a chemical compound with the molecular formula C8H4Br2ClFO . It has a molecular weight of 330.38 .


Molecular Structure Analysis

The molecular structure of 3’-Bromo-5’-chloro-4’-fluorophenacyl bromide consists of a phenacyl group (a benzene ring attached to a -CO-CH2- group) which is substituted with bromo, chloro, and fluoro groups . The exact positions of these substituents can be inferred from the name of the compound.


Physical And Chemical Properties Analysis

The boiling point of 3’-Bromo-5’-chloro-4’-fluorophenacyl bromide is predicted to be 360.6±42.0 °C and its density is predicted to be 1.984±0.06 g/cm3 .

Scientific Research Applications

1. Synthesis and Antibacterial Activity

3'-Bromo-5'-chloro-4'-fluorophenacyl bromide and similar compounds are utilized in chemical syntheses, such as the formation of thiazole derivatives. An example is the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, which shows antibacterial activity against bacteria like Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini & Poojary, 2018).

2. Chemoselective Functionalization

Chemoselective functionalization of compounds like 5-bromo-2-chloro-3-fluoropyridine has been described, showcasing the versatility of these compounds in generating various products under different conditions. This process involves catalytic amination conditions leading to bromide substitution products (Stroup, Szklennik, Forster & Serrano-Wu, 2007).

3. Synthesis of Antimicrobial Compounds

The compound is used in the synthesis of antimicrobial agents. For instance, 1,2,4-Triazolo[3,4-b]thiazole derivatives were synthesized using this compound, demonstrating significant antimicrobial activity (Bhat & Holla, 2004).

4. Synthesis and Antitumor Activity Studies

This compound also plays a role in synthesizing triazole derivatives with potential antitumor activities. These compounds showed moderate to excellent growth inhibition against various cancer cell lines, including leukemia and breast cancer (Bhat, Poojary, Prasad, Naik & Holla, 2009).

5. Green Synthesis and Biological Evaluation

An efficient synthesis of imidazo[1,2-a][1,8]naphthyridine derivatives was achieved by reacting phenacyl bromide with substituted heterocyclic amines, demonstrating significant antibacterial and fungal activities (Sonyanaik, Sakram, Shyam, Madhu & Govan, 2018).

6. Fluorescence Turn-On Sensing

Derivatives of this compound are used in creating sensors for detecting fluoride ions in water at sub-ppm concentrations. These sensors show a significant fluorescence intensity enhancement upon fluoride ion binding (Hirai, Myahkostupov, Castellano & Gabbaï, 2016).

properties

IUPAC Name

2-bromo-1-(3-bromo-5-chloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONJMTQQIVJUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210567
Record name Ethanone, 2-bromo-1-(3-bromo-5-chloro-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1805576-82-2
Record name Ethanone, 2-bromo-1-(3-bromo-5-chloro-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805576-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-bromo-1-(3-bromo-5-chloro-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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